Cas no 1004283-06-0 (2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine)

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is a fluorinated aromatic amine derivative with a trifluoromethoxy substituent, offering unique electronic and steric properties. Its molecular structure, featuring both fluorine and trifluoromethoxy groups, enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of CNS-targeting drugs or enzyme inhibitors. The fluorine atom at the β-position influences conformational rigidity, potentially improving binding affinity to biological targets. Its high purity and well-defined reactivity profile ensure consistent performance in nucleophilic substitution or reductive amination reactions. Suitable for controlled environments due to its amine functionality.
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine structure
1004283-06-0 structure
Product name:2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
CAS No:1004283-06-0
MF:C9H9F4NO
MW:223.167476415634
MDL:MFCD31618052
CID:5069507
PubChem ID:126843895

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
    • 2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
    • 2-Fluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-amine
    • 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
    • MDL: MFCD31618052
    • Inchi: 1S/C9H9F4NO/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8H,5,14H2
    • InChI Key: TXFIDLWHUKSCDN-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C=CC(=CC=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Topological Polar Surface Area: 35.2
  • XLogP3: 2.3

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1216338-0.25g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
0.25g
$1078.0 2023-07-10
Enamine
EN300-1216338-0.05g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
0.05g
$983.0 2023-07-10
Enamine
EN300-1216338-1.0g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
1.0g
$1172.0 2023-07-10
Enamine
EN300-1216338-2.5g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
2.5g
$2295.0 2023-07-10
Enamine
EN300-1216338-10.0g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
10.0g
$5037.0 2023-07-10
TRC
F201331-1g
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
1g
$ 865.00 2022-06-05
Life Chemicals
F1967-9885-0.5g
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0 95%+
0.5g
$568.0 2023-09-06
TRC
F201331-500mg
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
500mg
$ 550.00 2022-06-05
eNovation Chemicals LLC
D593949-1g
2-(4-(Trifluoromethoxy)phenyl)-2-fluoroethanamine hydrochloride
1004283-06-0 95%
1g
$895 2024-05-23
Enamine
EN300-1216338-1000mg
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
1004283-06-0
1000mg
$1343.0 2023-10-02

Additional information on 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine

Comprehensive Overview of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine (CAS No. 1004283-06-0)

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine (CAS No. 1004283-06-0) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both fluoro and trifluoromethoxy groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential applications in central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. The compound's CAS number 1004283-06-0 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry.

In recent years, the demand for fluorinated compounds like 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has surged, driven by their role in developing next-generation pharmaceuticals. The trifluoromethoxy group is particularly noteworthy for its electron-withdrawing properties, which can improve binding affinity to biological targets. This compound is often discussed in the context of structure-activity relationship (SAR) studies, as researchers aim to optimize its pharmacological profile. Additionally, its synthetic versatility allows for modifications that can tailor its properties for specific applications, such as enzyme inhibition or receptor modulation.

The compound's chemical stability and solubility are key factors in its utility across various research domains. For instance, its amine functionality enables facile derivatization, making it a popular choice for combinatorial chemistry libraries. Laboratories specializing in high-throughput screening (HTS) often include CAS 1004283-06-0 in their compound collections to identify novel bioactive molecules. Furthermore, its fluorine atoms contribute to its resistance to oxidative degradation, a critical attribute for long-term storage and experimental reproducibility.

From an environmental perspective, the eco-friendly synthesis of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has become a hot topic, aligning with the global push for green chemistry. Researchers are investigating catalytic methods to reduce waste and energy consumption during its production. This aligns with the broader trend of sustainable drug development, where minimizing environmental impact is as important as achieving therapeutic efficacy. The compound's low toxicity profile further supports its adoption in environmentally conscious research programs.

In the realm of computational chemistry, 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is frequently used as a model system to study molecular docking and quantum mechanical calculations. Its well-defined structure and predictable behavior make it an excellent candidate for validating new algorithms. This has led to its inclusion in numerous cheminformatics databases, where it serves as a reference compound for benchmarking studies. The integration of machine learning in drug discovery has further amplified interest in this molecule, as it provides a robust dataset for training predictive models.

Looking ahead, the potential applications of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine extend beyond traditional pharmaceuticals. Its unique properties are being explored in material science, particularly in the development of advanced polymers and liquid crystals. The compound's ability to influence molecular self-assembly could pave the way for innovative materials with tailored optical or electronic characteristics. As interdisciplinary research continues to evolve, the versatility of CAS 1004283-06-0 ensures its place at the forefront of scientific innovation.

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